molecular formula C20H22N2OS2 B2796265 7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 312625-72-2

7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2796265
CAS RN: 312625-72-2
M. Wt: 370.53
InChI Key: DIPMRWAVRJSLCY-UHFFFAOYSA-N
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Description

7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H22N2OS2 and its molecular weight is 370.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The core structure of this compound allows for the synthesis of a variety of derivatives with potential biological activities. For instance, Ashalatha et al. (2007) synthesized several derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which were screened for anti-inflammatory, CNS depressant, and antimicrobial activities, with some showing promising results (Ashalatha et al., 2007).

Biological Activities

  • Antimicrobial Activity: Mittal et al. (2011) synthesized substituted tricyclic compounds derived from the core compound and evaluated them for antibacterial and antifungal activities, finding significant effects against various microorganisms (Mittal et al., 2011).
  • Analgesic and Anti-inflammatory Agents: Alagarsamy et al. (2007) reported on novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones as analgesic and anti-inflammatory agents, with some derivatives showing potent activity compared to standard drugs (Alagarsamy et al., 2007).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound has been synthesized and evaluated for its biological activity screening function . .

Mode of Action

It is known that the compound has been evaluated for its biological activity screening function . This suggests that the compound may interact with its targets to induce changes that could potentially lead to a biological response.

Biochemical Pathways

The compound has been synthesized and evaluated for its biological activity screening function

Action Environment

properties

IUPAC Name

7-tert-butyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS2/c1-20(2,3)12-9-10-14-15(11-12)25-17-16(14)18(23)22(19(24)21-17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPMRWAVRJSLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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